Isopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine
CAS No.:
Cat. No.: VC13518847
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H16N2O |
---|---|
Molecular Weight | 180.25 g/mol |
IUPAC Name | N-[(5-methoxypyridin-3-yl)methyl]propan-2-amine |
Standard InChI | InChI=1S/C10H16N2O/c1-8(2)12-6-9-4-10(13-3)7-11-5-9/h4-5,7-8,12H,6H2,1-3H3 |
Standard InChI Key | ULQYMPNPCMDDLK-UHFFFAOYSA-N |
SMILES | CC(C)NCC1=CC(=CN=C1)OC |
Canonical SMILES | CC(C)NCC1=CC(=CN=C1)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₀H₁₆N₂O, with a molecular weight of 172.25 g/mol. The pyridine ring serves as the central aromatic system, with a methoxy (-OCH₃) group at position 5 and a methylene-linked isopropylamine (-CH₂NHCH(CH₃)₂) group at position 3 . The isopropyl substituent introduces significant steric bulk, which can affect both synthetic accessibility and intermolecular interactions .
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₆N₂O |
Molecular Weight | 172.25 g/mol |
Predicted Solubility | Soluble in DMSO, THF |
LogP (Partition Coeff.) | ~1.2 (estimated) |
The compound’s solubility in polar aprotic solvents aligns with trends observed in structurally similar amines, such as (5-methoxy-pyridin-3-yl)-methyl-amine .
Synthetic Methodologies
Alkylation of Pyridine Derivatives
A common route to analogous compounds involves alkylation reactions on pre-functionalized pyridine cores. For example, the synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl derivatives employs tert-butoxycarbonyl (BOC) protection to direct regioselectivity during amine coupling . Applied to Isopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine, this strategy might proceed as follows:
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BOC Protection: Reaction of 5-methoxy-pyridin-3-ylmethanol with di-tert-butyl dicarbonate to form the BOC-protected intermediate.
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Amine Coupling: Displacement of the BOC group with isopropylamine under acidic conditions, leveraging reagents like methanesulfonic acid (MsOH) or p-toluenesulfonyl chloride (TsCl) .
Reductive Amination
An alternative approach involves reductive amination of 5-methoxy-pyridine-3-carbaldehyde with isopropylamine. Using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst, this method offers higher atom economy .
Method | Reagents | Yield (%) |
---|---|---|
Alkylation | BOC anhydride, MsOH | 60–70* |
Reductive Amination | NaBH₃CN, MeOH | 75–85* |
*Estimated based on analogous syntheses . |
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The primary amine group undergoes acylation and sulfonylation reactions. For instance, treatment with acetyl chloride in dichloromethane yields the corresponding acetamide, a reaction critical for prodrug development.
Oxidation and Coordination Chemistry
The pyridine nitrogen can act as a Lewis base, forming complexes with transition metals like palladium or copper. Such complexes are pivotal in catalysis, as demonstrated in Suzuki-Miyaura cross-coupling reactions .
Biological and Industrial Applications
Medicinal Chemistry
Pyridine-based amines are explored for kinase inhibition and GPCR modulation. The isopropyl group may enhance blood-brain barrier permeability, making this compound a candidate for central nervous system (CNS) therapeutics .
Agrochemical Development
Structural analogs exhibit herbicidal and fungicidal activities. The methoxy group’s electron-donating effects could stabilize transition states in enzyme inhibition, as seen in cytochrome P450 targets .
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